molecular formula C18H26N2O2S B10964810 2-[(Cyclopentylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Cyclopentylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10964810
M. Wt: 334.5 g/mol
InChI Key: XHKFFSKHKLFUSD-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following structural formula:

    C15H19NO5\text{C}_{15}\text{H}_{19}\text{NO}_5C15​H19​NO5​

    .
  • It contains a benzothiophene ring system, a cyclopentylcarbonyl group, and an amino acid side chain.
  • The compound’s full IUPAC name is 2-[(Cyclopentylcarbonyl)amino]-4,5-dimethoxybenzoic acid .
  • It is used in various scientific applications due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization and amide formation.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve reagents like acids, bases, and protecting groups.

      Industrial Production: While not widely produced industrially, it can be synthesized in research laboratories.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like strong acids, bases, and nucleophiles are used.

      Major Products: These reactions yield derivatives of the parent compound, such as amides or esters.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., enzyme inhibition).

      Medicine: Studied for its pharmacological effects (e.g., anti-inflammatory properties).

      Industry: Limited industrial applications due to its complexity.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
    • Its effects may involve modulation of cellular pathways (e.g., signal transduction).
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C18H26N2O2S

    Molecular Weight

    334.5 g/mol

    IUPAC Name

    2-(cyclopentanecarbonylamino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

    InChI

    InChI=1S/C18H26N2O2S/c1-2-5-11-8-9-13-14(10-11)23-18(15(13)16(19)21)20-17(22)12-6-3-4-7-12/h11-12H,2-10H2,1H3,(H2,19,21)(H,20,22)

    InChI Key

    XHKFFSKHKLFUSD-UHFFFAOYSA-N

    Canonical SMILES

    CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCC3

    Origin of Product

    United States

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